molecular formula C26H26N4O3 B5302151 N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline

N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline

Cat. No. B5302151
M. Wt: 442.5 g/mol
InChI Key: FPFPABVBJFJLAB-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline, also known as BCPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPN belongs to the class of nitroanilines and is a derivative of piperazine.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the inhibition of various enzymes and proteins that are responsible for the development of diseases. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to inhibit the activity of caspases, which are responsible for the induction of apoptosis in cancer cells. It also inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to inhibit the activity of MAO-B, an enzyme responsible for the breakdown of dopamine, which is depleted in Parkinson's disease.
Biochemical and physiological effects:
N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are responsible for oxidative stress. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has also been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to increase the levels of acetylcholine, a neurotransmitter that is depleted in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is also soluble in various solvents, which makes it suitable for various analytical techniques such as NMR spectroscopy and HPLC. However, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has some limitations for lab experiments. It is highly toxic and should be handled with extreme care. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is not suitable for in vivo experiments as it has poor bioavailability.

Future Directions

There are several future directions for the research on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline. One of the potential applications of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is required to understand the mechanism of action of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline in these diseases and to develop more potent derivatives. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has shown promising results in the treatment of cancer, and further research is required to develop more effective anticancer drugs based on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline. Finally, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has potential applications in the field of materials science, and further research is required to explore its properties as a functional material.
Conclusion:
In conclusion, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline, and further studies are required to explore its potential applications.

Synthesis Methods

The synthesis of N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline involves the reaction between 4-cinnamoyl-1-piperazinecarboxylic acid and N-benzyl-2-nitroaniline in the presence of a suitable catalyst. The reaction takes place in a solvent, and the product is obtained through filtration and recrystallization. The purity of the product is confirmed through various analytical techniques such as NMR spectroscopy and elemental analysis.

Scientific Research Applications

N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease. Moreover, N-benzyl-5-(4-cinnamoyl-1-piperazinyl)-2-nitroaniline has been found to reduce the toxicity of MPTP, a neurotoxin that causes Parkinson's disease.

properties

IUPAC Name

(E)-1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c31-26(14-11-21-7-3-1-4-8-21)29-17-15-28(16-18-29)23-12-13-25(30(32)33)24(19-23)27-20-22-9-5-2-6-10-22/h1-14,19,27H,15-18,20H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFPABVBJFJLAB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-{4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl}-3-phenylprop-2-en-1-one

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